2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
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Overview
Description
2-[(4-Fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a chemical compound with the molecular formula C10H12ClFN2S and a molecular weight of 246.74 g/mol . This compound features a fluorobenzyl group attached to a thioether linkage, which is further connected to a dihydroimidazole ring. The presence of the fluorine atom in the benzyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 4,5-dihydro-1H-imidazole.
Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 4-fluorobenzyl chloride with a thiol derivative of the imidazole ring under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the imidazole ring using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors in disease pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain enzymes or receptors, while the thioether linkage and imidazole ring contribute to its overall stability and reactivity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the compound can modulate biological processes by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar compounds to 2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride include:
2-Phenyl substituted Benzimidazole derivatives: These compounds also feature a benzyl group attached to a nitrogen-containing ring and are studied for their antiproliferative and antimicrobial activities.
Thiazolidine derivatives: These compounds contain a sulfur atom in a five-membered ring and are known for their diverse biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features, such as the fluorobenzyl group and thioether linkage, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S.ClH/c11-9-3-1-8(2-4-9)7-14-10-12-5-6-13-10;/h1-4H,5-7H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQAVONEWPZXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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